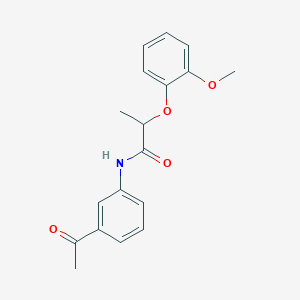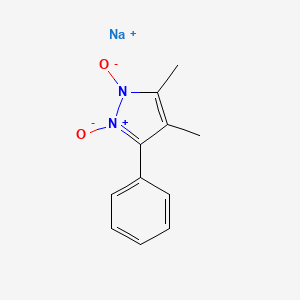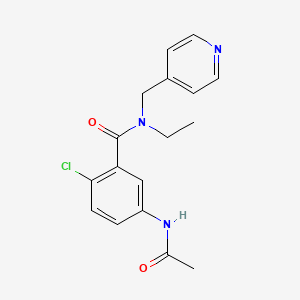
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide
描述
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide, also known as EMD 57033, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a selective antagonist for the 5-HT6 receptor, which is a type of serotonin receptor found in the brain. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including cognition, appetite regulation, and psychiatric disorders. Therefore, studying the effects of EMD 57033 on this receptor may provide valuable insights into these processes.
作用机制
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 acts as a selective antagonist for the 5-HT6 receptor. This means that it binds to the receptor and prevents it from being activated by serotonin, which is the natural ligand for this receptor. By blocking the activation of the 5-HT6 receptor, this compound 57033 can alter the signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The effects of this compound 57033 on the 5-HT6 receptor are complex and depend on the specific physiological or pathological process being studied. However, some general effects of this compound 57033 on the brain and body have been observed. For example, this compound 57033 has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce levels of the hormone ghrelin, which is involved in appetite regulation, leading to decreased food intake and body weight.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 in scientific research is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor and study its effects without affecting other serotonin receptors or other signaling pathways. However, one limitation of using this compound 57033 is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of this compound 57033 to achieve the desired effects, which could lead to non-specific effects or toxicity.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 and the 5-HT6 receptor. One area of interest is the potential therapeutic use of this compound 57033 for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dose and treatment duration for these conditions. Another area of interest is the role of the 5-HT6 receptor in other physiological processes, such as circadian rhythm regulation and immune function. Studying the effects of this compound 57033 on these processes may provide new insights into the functions of this receptor. Finally, the development of more potent and selective 5-HT6 receptor antagonists may lead to improved therapeutic options for a variety of conditions.
科学研究应用
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 has been used in a variety of scientific studies to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, this compound 57033 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that this compound 57033 may have therapeutic potential for these conditions.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-15-11-9-14(10-12-15)19-18(20)13(2)23-17-8-6-5-7-16(17)21-3/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWEPVKDYYHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B3963178.png)
![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3963184.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963195.png)


![2-[benzyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B3963205.png)
![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)

![ethyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963219.png)

![ethyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3963235.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963239.png)